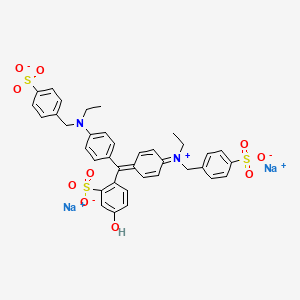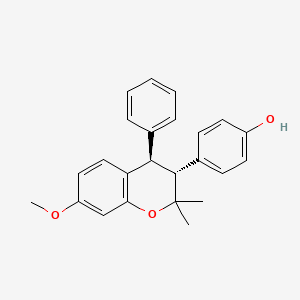
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a phenol group attached to a benzopyran ring system, which is further substituted with methoxy and phenyl groups. The trans- configuration indicates the specific spatial arrangement of its substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the benzopyran ring system, followed by the introduction of the methoxy and phenyl groups under controlled conditions. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation or nitration reactions using halogens or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The benzopyran ring system may interact with cellular receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, cis-
- Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, racemic mixture
Uniqueness
The trans- configuration of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets. This distinguishes it from its cis- and racemic counterparts, which may exhibit different chemical and biological behaviors.
Propiedades
Número CAS |
84394-35-4 |
|---|---|
Fórmula molecular |
C24H24O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[(3R,4R)-7-methoxy-2,2-dimethyl-4-phenyl-3,4-dihydrochromen-3-yl]phenol |
InChI |
InChI=1S/C24H24O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,22-23,25H,1-3H3/t22-,23+/m1/s1 |
Clave InChI |
YHYXTSRIFWSWTK-PKTZIBPZSA-N |
SMILES isomérico |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


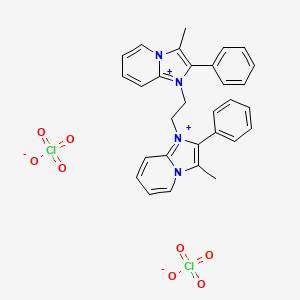
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
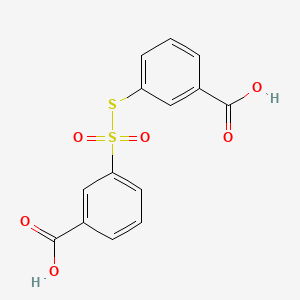
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
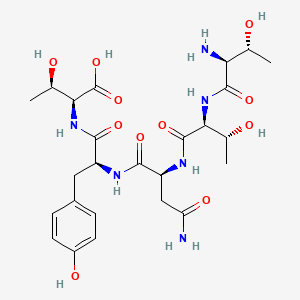
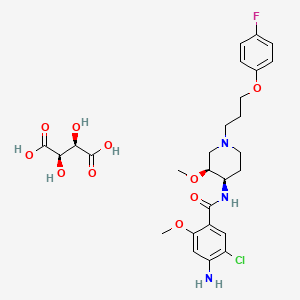
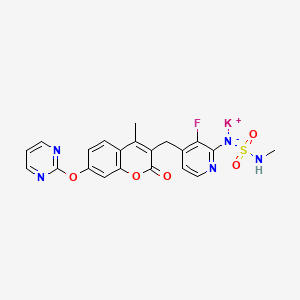
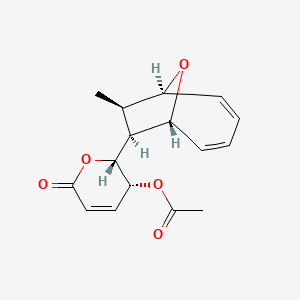

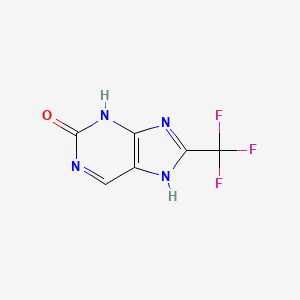
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)


